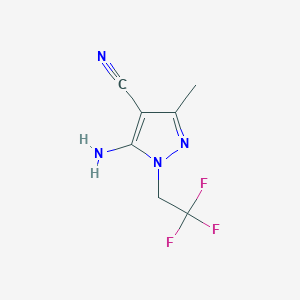

2-(3,4-Dichlorophenyl)-2-pyrrolidin-1-yl-acetonitrile hydrochloride

Descripción general

Descripción

2-(3,4-Dichlorophenyl)-2-pyrrolidin-1-yl-acetonitrile hydrochloride (DCPAH) is a synthetic compound that has been used in scientific research for its ability to affect the biochemical and physiological processes of various organisms. DCPAH has been studied for its potential to be used in laboratory experiments, as well as its potential to be used in medical and therapeutic applications.

Aplicaciones Científicas De Investigación

Antibacterial and Antimycobacterial Activity

- A study by Belveren et al. (2017) describes the synthesis of highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks, demonstrating interesting antibacterial and antimycobacterial activity (Belveren et al., 2017).

Molecular Capsules and Encapsulation

- Shivanyuk et al. (2003) discuss the preparation of pyrrogallolarenes, which crystallize from solutions including quinuclidine hydrochloride to form molecular capsules. These capsules encapsulate various cations, indicating potential applications in molecular containment and delivery (Shivanyuk et al., 2003).

Analytical Chemistry

- A method for determining related substances in betahistine hydrochloride tablets, including analysis of various pyrrolidinyl compounds, was established by Zhu Ron (2015). This highlights its role in analytical chemistry, particularly in pharmaceutical analysis (Zhu Ron, 2015).

Organometallic Chemistry

- Barloy et al. (2011) studied the reaction of chiral secondary amines with specific metal complexes, involving pyrrolidine derivatives. This research contributes to the field of organometallic chemistry and catalysis (Barloy et al., 2011).

Synthesis of Drug Intermediates

- Ma et al. (2020) reported the synthesis of a key intermediate for a widely used antiplatelet drug using a homochiral covalent framework catalyst. This study emphasizes the role of pyrrolidinyl derivatives in drug synthesis (Ma et al., 2020).

Electrochemical Applications

- Carbas et al. (2014) and Yildiz et al. (2008) explored the electrochemical polymerization of pyrrole derivatives, which have applications in electrochromic devices and conducting polymers. These studies demonstrate the utility of pyrrolidinyl compounds in electrochemical engineering and material science (Carbas et al., 2014), (Yildiz et al., 2008).

Photocatalysis

- Apaydin et al. (2016) investigated the use of conjugated polymers for the photoelectrochemical reduction of CO2, highlighting the potential of pyrrolidinyl compounds in green chemistry and renewable energy applications (Apaydin et al., 2016).

Lipophilicity and Drug Affinity Studies

- Kulig and Malawska (2009) measured the lipophilicity of pyrrolidin-2-one derivatives and correlated it with affinity for α-adrenoceptors. This research is significant in pharmacokinetics and drug design (Kulig & Malawska, 2009).

Catalysis and Synthesis

- Sano et al. (2006) discussed the catalysis of esterification reactions using 4-(pyrrolidin-1-yl)pyridine, demonstrating the compound's utility in organic synthesis (Sano et al., 2006).

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with various receptors and enzymes in the body, influencing cellular processes .

Mode of Action

The exact mode of action of this compound is not fully understood. It is likely that it interacts with its targets, leading to changes in cellular processes. This could involve binding to specific receptors or enzymes, altering their function and leading to downstream effects .

Biochemical Pathways

Similar compounds have been shown to influence various biochemical pathways, leading to changes in cellular function . These effects could be due to the compound’s interaction with its targets, leading to alterations in the activity of these pathways.

Pharmacokinetics

Similar compounds are typically absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

Based on the effects of similar compounds, it could potentially influence cellular processes, leading to changes in cell function .

Propiedades

IUPAC Name |

2-(3,4-dichlorophenyl)-2-pyrrolidin-1-ylacetonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl2N2.ClH/c13-10-4-3-9(7-11(10)14)12(8-15)16-5-1-2-6-16;/h3-4,7,12H,1-2,5-6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKKWODMXYSTEHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(C#N)C2=CC(=C(C=C2)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S)-3-[[(2S)-2-[[(2R)-2-Acetamido-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)acetyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]-methylamino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B3034372.png)

![2-Azabicyclo[2.2.2]octane-1-methanol hydrochloride](/img/structure/B3034374.png)

![(3aS,4S,6aR)-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B3034375.png)

![1-Chloro-2-[(4-ethoxyphenyl)methyl]benzene](/img/structure/B3034380.png)

![5-{[(2E)-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic acid](/img/structure/B3034384.png)